1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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Overview
Description
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position, a phenylethenyl group at the 3rd position, and a trimethylsilyl ethoxy methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions can be performed under solvent-free conditions using reagents such as montmorillonite K-10 and oxygen.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for oxidation.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can yield epoxides or alkanes, respectively.
Scientific Research Applications
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the iodine, phenylethenyl, and trimethylsilyl ethoxy methyl groups.
2H-Indazole: A structural isomer with different electronic properties.
3-Iodo-1H-Indazole: A simpler derivative with only the iodine substitution.
Uniqueness
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, while the phenylethenyl and trimethylsilyl ethoxy methyl groups enhance its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C21H25IN2OSi |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[[6-iodo-3-[(E)-2-phenylethenyl]indazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C21H25IN2OSi/c1-26(2,3)14-13-25-16-24-21-15-18(22)10-11-19(21)20(23-24)12-9-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3/b12-9+ |
InChI Key |
CMRCIXXQOOTECS-FMIVXFBMSA-N |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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